molecular formula C9H14O4 B14474242 2-Butylcyclopropane-1,1-dicarboxylic acid CAS No. 72435-02-0

2-Butylcyclopropane-1,1-dicarboxylic acid

Cat. No.: B14474242
CAS No.: 72435-02-0
M. Wt: 186.20 g/mol
InChI Key: OSLHEMGBTGFPGZ-UHFFFAOYSA-N
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Description

2-Butylcyclopropane-1,1-dicarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a butyl group and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylcyclopropane-1,1-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Butylcyclopropane-1,1-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butylcyclopropane-1,1-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butylcyclopropane-1,1-dicarboxylic acid is unique due to the presence of the butyl group, which increases its hydrophobicity and influences its reactivity compared to other cyclopropane derivatives

Properties

CAS No.

72435-02-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-butylcyclopropane-1,1-dicarboxylic acid

InChI

InChI=1S/C9H14O4/c1-2-3-4-6-5-9(6,7(10)11)8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

OSLHEMGBTGFPGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC1(C(=O)O)C(=O)O

Origin of Product

United States

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